2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole
Overview
Description
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound features a unique combination of benzylthio, furan-2-ylmethyl, and p-tolyl groups attached to an imidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol in the presence of a base.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide under basic conditions.
Addition of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and furan-2-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan-2-ylmethyl and p-tolyl groups may contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole
- 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-methoxyphenyl)-1H-imidazole
- 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-chlorophenyl)-1H-imidazole
Uniqueness
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of benzylthio and furan-2-ylmethyl groups also provides unique redox properties and binding characteristics, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-17-9-11-19(12-10-17)21-14-23-22(24(21)15-20-8-5-13-25-20)26-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXKEFUAZWNSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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